![molecular formula C7H10O2S B14545731 3,4,5,6-Tetrahydro-2lambda~6~-cyclopenta[c]thiophene-2,2(1H)-dione CAS No. 62157-97-5](/img/structure/B14545731.png)
3,4,5,6-Tetrahydro-2lambda~6~-cyclopenta[c]thiophene-2,2(1H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,6-Tetrahydro-1H-cyclopenta[c]thiophene 2,2-dioxide is a heterocyclic compound containing a sulfur atom within a five-membered ring. This compound is part of the thiophene family, which is known for its diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrahydro-1H-cyclopenta[c]thiophene 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioglycolic acid derivatives with α,β-unsaturated carbonyl compounds under basic conditions . The reaction proceeds through a series of steps, including nucleophilic addition and cyclization, to form the desired thiophene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 3,4,5,6-Tetrahydro-1H-cyclopenta[c]thiophene 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
3,4,5,6-Tetrahydro-1H-cyclopenta[c]thiophene 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrahydro-1H-cyclopenta[c]thiophene 2,2-dioxide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing one sulfur atom.
Benzothiophene: Contains a fused benzene ring with the thiophene ring.
Dibenzothiophene: Contains two fused benzene rings with the thiophene ring.
Uniqueness: 3,4,5,6-Tetrahydro-1H-cyclopenta[c]thiophene 2,2-dioxide is unique due to the presence of the tetrahydrocyclopenta ring fused with the thiophene ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
62157-97-5 |
|---|---|
Molecular Formula |
C7H10O2S |
Molecular Weight |
158.22 g/mol |
IUPAC Name |
3,4,5,6-tetrahydro-1H-cyclopenta[c]thiophene 2,2-dioxide |
InChI |
InChI=1S/C7H10O2S/c8-10(9)4-6-2-1-3-7(6)5-10/h1-5H2 |
InChI Key |
HEBSVRMSCZWKPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)CS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


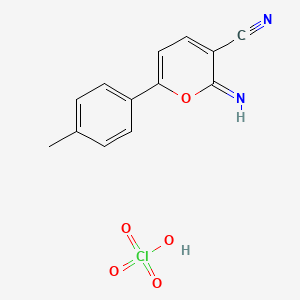
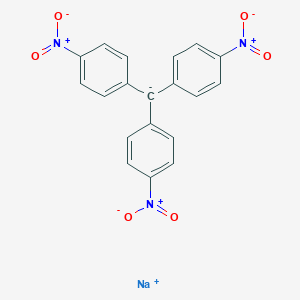
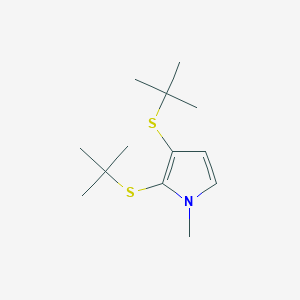
![3,4-Bis[(4-ethylhexan-3-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B14545676.png)
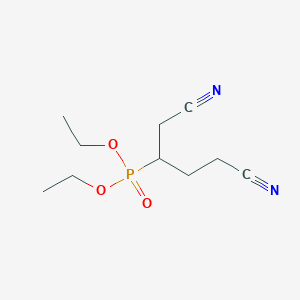
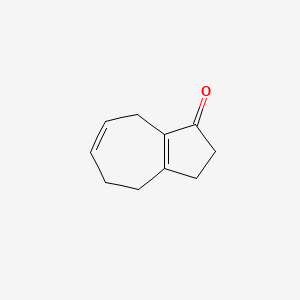
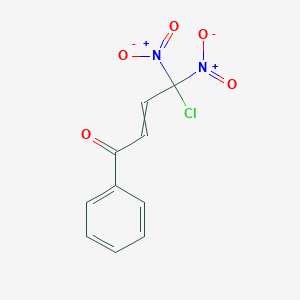
![Dodecyl(dimethyl)[(triethoxysilyl)methyl]phosphanium chloride](/img/structure/B14545709.png)
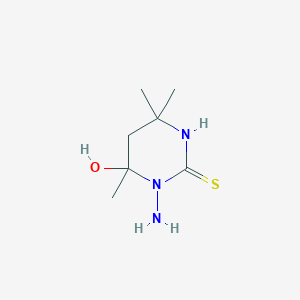
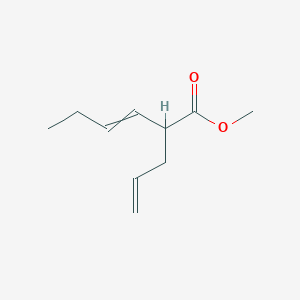
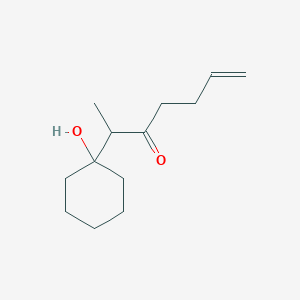
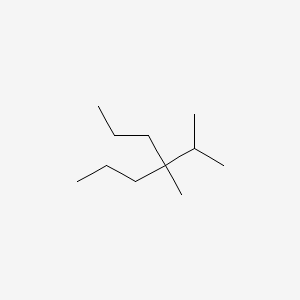
methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14545735.png)
![Ethyl chloro{2-[2-(cyanomethoxy)phenyl]hydrazinylidene}acetate](/img/structure/B14545737.png)
